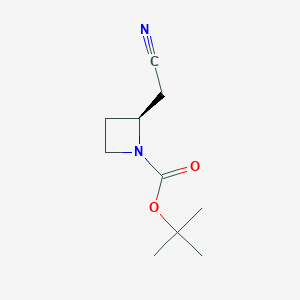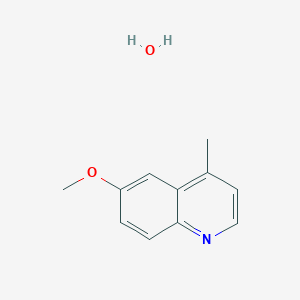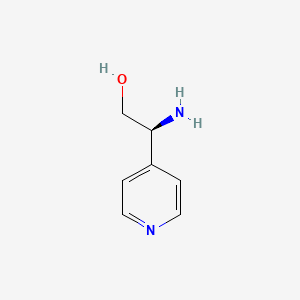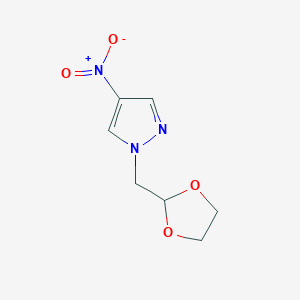
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%, also known as 4-DMSPB, is a chemical compound with a wide range of scientific applications. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used in a variety of fields such as medicine, research, and industry. 4-DMSPB is an important intermediate for the synthesis of other compounds, and its unique properties make it an ideal starting material for further chemical transformations.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of scientific applications. It is used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and food additives. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the synthesis of bioactive compounds such as antibiotics, antivirals, and anti-cancer agents. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is used in the synthesis of polymer materials such as polyurethanes and polyamides.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not completely understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate and stabilizing the transition state of the reaction. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can act as a Lewis acid, donating electrons to the substrate and facilitating the reaction.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used as an antimicrobial agent. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidative effects. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is its high purity, which makes it ideal for use in chemical synthesis. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also sensitive to light and moisture and should be stored in a cool, dark place. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. One potential direction is the development of new methods for its synthesis. Additionally, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in medicine, agriculture, and industry. Additionally, further research could be conducted into its toxicity and its potential environmental impacts. Finally, further research could be conducted into its potential as a catalyst for other chemical reactions.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 4-hydroxybenzoic acid with dimethylsulfamate in aqueous methanol. This reaction occurs at a temperature of about 100°C and produces a 95% yield of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can also be prepared from the reaction of 4-hydroxybenzoic acid with dimethylsulfoxide in dimethylformamide. This reaction is conducted at a temperature of 80-90°C and yields 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in a purity of 95%.
Propriétés
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUUTKIGGDPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














